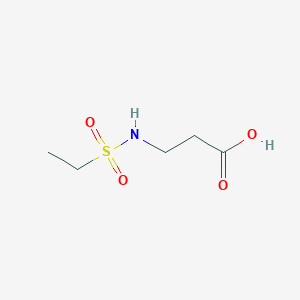

3-Ethanesulfonamidopropanoic acid

Beschreibung

3-Ethanesulfonamidopropanoic acid (CAS: 923249-33-6) is a sulfonamide derivative featuring an ethanesulfonamide group (-SO₂NH-C₂H₅) attached to a propanoic acid backbone. This compound is commercially available for research purposes, with documented applications in pharmaceutical and chemical synthesis studies . Its structure combines a polar sulfonamide moiety with a carboxylic acid group, making it a candidate for hydrogen bonding and solubility in aqueous environments.

Eigenschaften

IUPAC Name |

3-(ethylsulfonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO4S/c1-2-11(9,10)6-4-3-5(7)8/h6H,2-4H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RACHROYYHSGGAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethanesulfonamidopropanoic acid typically involves the reaction of β-alanine with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired product after purification .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Ethanesulfonamidopropanoic acid can undergo various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidizing conditions.

Reduction: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.

Substitution: The ethanesulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: Ethanesulfonic acid derivatives.

Reduction: Ethanesulfonamide derivatives.

Substitution: Various N-substituted ethanesulfonamides.

Wissenschaftliche Forschungsanwendungen

3-Ethanesulfonamidopropanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe in enzyme studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Wirkmechanismus

The mechanism of action of 3-ethanesulfonamidopropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can lead to various biological effects, including inhibition of bacterial growth or reduction of inflammation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues with Phosphorus Moieties

Phosphorus-containing sulfonamide derivatives, such as ethyl 3-(dimethoxyphosphoryl)-3-((4-methylphenyl)sulfonamido)-3-(perfluorophenyl)propanoate (7o) and related compounds, share a sulfonamide group but incorporate a dimethoxyphosphoryl substituent and aromatic rings (e.g., perfluorophenyl, nitrophenyl). Key differences include:

| Compound | Substituent (R) | Yield (%) | Melting Point (°C) | Functional Groups |

|---|---|---|---|---|

| 3-Ethanesulfonamidopropanoic acid | -C₂H₅ | N/A | N/A | -SO₂NH-, -COOH |

| 7o | Perfluorophenyl | 92 | Oil (liquid) | -SO₂NH-, -PO(OCH₃)₂, -COOEt |

| 7p | 4-Trifluoromethylphenyl | 87 | 114–115 | -SO₂NH-, -PO(OCH₃)₂, -COOEt |

| 7r | 5-Chlorothiophen-2-yl | 76 | 93–94 | -SO₂NH-, -PO(OCH₃)₂, -COOEt, Cl |

The phosphorus analogs exhibit higher molecular complexity and variable melting points due to aromatic and halogen substituents. Their ester groups (-COOEt) contrast with the carboxylic acid (-COOH) in this compound, which may reduce aqueous solubility but improve membrane permeability .

Sulfonamide-Containing Propanoate Esters

Compounds like ethyl 3-((4-methylphenyl)sulfonamido)-3-phenylpropanoate (5) and diethyl 2-((4-methylphenyl)sulfonamido)-2-phenylsuccinate (6) share the sulfonamide motif but differ in backbone substitution and esterification. For example:

- Compound 5 is synthesized via Zn-mediated coupling with 96% yield, forming a phenyl-substituted propanoate ester. Its ester group (-COOEt) contrasts with the carboxylic acid in this compound, likely altering metabolic stability and bioavailability .

- Compound 6 introduces a succinate backbone, demonstrating how branching affects steric hindrance and synthetic accessibility (78% yield vs. 96% for 5).

Sulfinyl vs. Sulfonamide Derivatives

3-(Ethylsulfinyl)propanoic acid (CAS: 137375-82-7) replaces the sulfonamide (-SO₂NH-) with a sulfinyl (-SO-) group. This difference may influence solubility and reactivity in synthetic pathways .

Commercial Availability and Impurity Profiles

This compound is listed as a research chemical (Santa Cruz Biotechnology, $188/250 mg), whereas impurities in drugs like drospirenone/ethinyl estradiol include structurally distinct sulfonamide/thiophene hybrids (e.g., 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol). These impurities highlight the diversity of sulfonamide applications but lack direct functional overlap with the target compound .

Biologische Aktivität

3-Ethanesulfonamidopropanoic acid (ESPA) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with ESPA, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a sulfonamide group, which is known for its ability to interact with various biological targets. The chemical formula can be represented as follows:

The biological activity of ESPA primarily stems from its interaction with specific enzymes and receptors. Sulfonamides are known to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition can lead to bacteriostatic effects, making ESPA a candidate for antimicrobial applications.

Key Mechanisms:

Pharmacological Effects

Research indicates that compounds similar to ESPA exhibit various pharmacological effects, including:

- Antioxidant Properties: Some sulfonamide derivatives have demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress.

- Anticancer Activity: Certain sulfonamide compounds have shown promise in inhibiting tumor growth in vitro and in vivo.

In Vitro Studies

Recent studies have evaluated the cytotoxic effects of sulfonamide derivatives on cancer cell lines. For instance, a study demonstrated that derivatives similar to ESPA reduced cell viability in A549 non-small cell lung cancer cells by over 50% at specific concentrations . This suggests potential applications in cancer therapy.

In Vivo Studies

While specific in vivo studies on ESPA are sparse, related compounds have shown significant anti-tumor effects in animal models. For example, sulfonamide derivatives were tested in murine models, where they exhibited reduced tumor sizes compared to control groups .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.